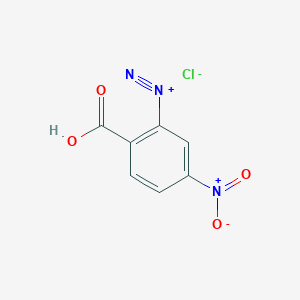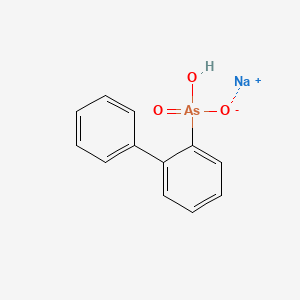![molecular formula C9H18O2S2 B14489612 (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane CAS No. 65591-58-4](/img/structure/B14489612.png)
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two methylsulfanyl groups attached to a dioxolane ring. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxolane derivative as the starting material, which is then subjected to a series of reactions to introduce the methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.
化学反応の分析
Types of Reactions
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives. These products have their own unique properties and applications in different fields.
科学的研究の応用
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane include other dioxolane derivatives with different substituents, such as:
- 2,2-Dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4,5-bis(ethylsulfanyl)methyl-1,3-dioxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of methylsulfanyl groups. These features contribute to its distinct chemical behavior and make it valuable for various applications that require chiral compounds with specific functional groups.
特性
CAS番号 |
65591-58-4 |
|---|---|
分子式 |
C9H18O2S2 |
分子量 |
222.4 g/mol |
IUPAC名 |
(4R,5R)-2,2-dimethyl-4,5-bis(methylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S2/c1-9(2)10-7(5-12-3)8(11-9)6-13-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChIキー |
SWUOZPXVLJNEBP-YUMQZZPRSA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)CSC)CSC)C |
正規SMILES |
CC1(OC(C(O1)CSC)CSC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
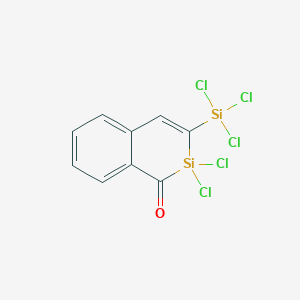
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
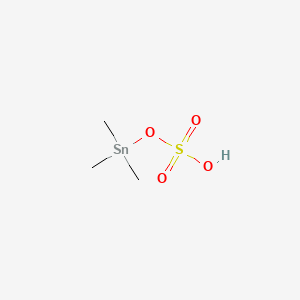

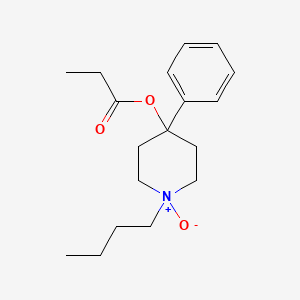
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)

